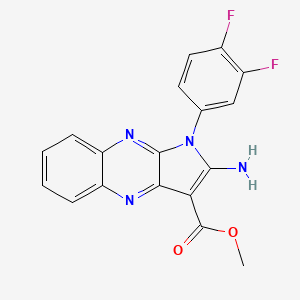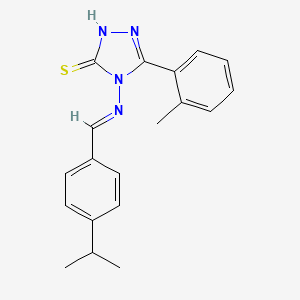
Triphenyl(propylsulfanyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(propylsulfanyl)plumbane is an organometallic compound that features a lead atom bonded to three phenyl groups and one propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(propylsulfanyl)plumbane typically involves the reaction of lead(II) acetate with triphenyl(propylsulfanyl)phosphine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the lead atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or propylsulfanyl groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(0) species.
Applications De Recherche Scientifique
Triphenyl(propylsulfanyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Triphenyl(propylsulfanyl)plumbane exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form stable complexes with organic molecules, facilitating reactions such as catalysis and bond formation. The propylsulfanyl group also plays a role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Similar in structure but contains phosphorus instead of lead.
Triphenylstannane: Contains tin instead of lead and exhibits different reactivity.
Triphenylsilane: Contains silicon and is used in different applications.
Uniqueness: Triphenyl(propylsulfanyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
3600-13-3 |
|---|---|
Formule moléculaire |
C21H22PbS |
Poids moléculaire |
514 g/mol |
Nom IUPAC |
triphenyl(propylsulfanyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H8S.Pb/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;4H,2-3H2,1H3;/q;;;;+1/p-1 |
Clé InChI |
QYRNTGWNILIXFR-UHFFFAOYSA-M |
SMILES canonique |
CCCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)



![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)


![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)

![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
